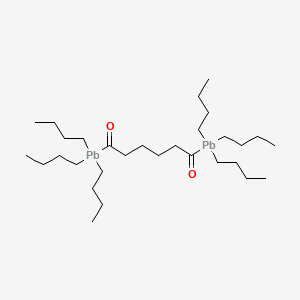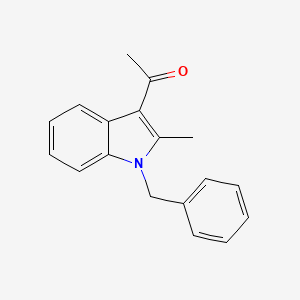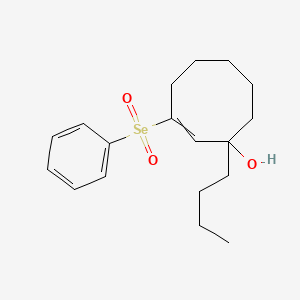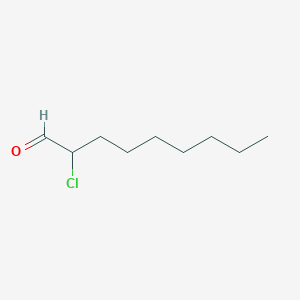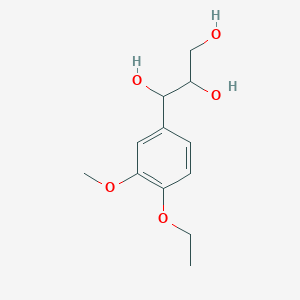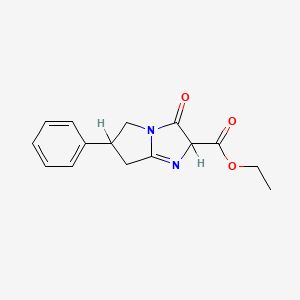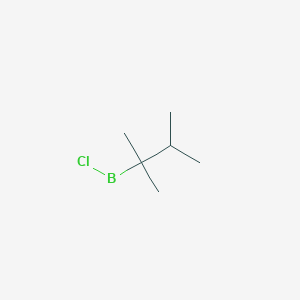
Thexylchloroborane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thexylchloroborane is a boron-containing compound widely used in organic synthesis. It is particularly known for its selective hydroboration properties, making it a valuable reagent in the formation of organoboranes. The compound is often utilized in the synthesis of isomerically pure thexylalkylchloroboranes, which are versatile intermediates in organic chemistry .
Preparation Methods
Thexylchloroborane is typically prepared through the monohydroboration of 2,3-dimethyl-2-butene with borane-dimethyl sulfide complex (BH₂Cl·SMe₂). This reaction proceeds cleanly and quantitatively, either in solution or under neat conditions, to give the monohydroboration product, this compound-methyl sulfide (ThxBHCl·SMe₂) . The reaction conditions involve ambient temperatures or below, ensuring the thermal stability of the reagent .
Chemical Reactions Analysis
Thexylchloroborane undergoes various types of chemical reactions, including:
Hydroboration: It selectively hydroborates alkenes and alkynes to form thexylalkylchloroboranes.
Reduction: This compound can reduce carboxylic acids and their derivatives to the corresponding aldehydes.
Substitution: It can participate in substitution reactions, particularly with less reactive olefins.
Common reagents used in these reactions include borane-dimethyl sulfide complex and various alkenes and alkynes. The major products formed from these reactions are isomerically pure thexylalkylchloroboranes and aldehydes .
Scientific Research Applications
Thexylchloroborane has several scientific research applications:
Organic Synthesis: It is used as a selective hydroborating agent for the synthesis of organoboranes.
Medicinal Chemistry: Boron-containing compounds, including this compound, are explored for their potential in drug discovery and development.
Material Science: The compound is used in the synthesis of boron-containing materials with unique properties.
Mechanism of Action
Thexylchloroborane exerts its effects through hydroboration, where the boron atom forms a bond with the carbon-carbon double or triple bond in alkenes or alkynes. This reaction is highly regioselective and stereoselective, leading to the formation of isomerically pure products . The molecular targets involved are the carbon-carbon multiple bonds, and the pathways include the formation of boron-carbon bonds .
Comparison with Similar Compounds
Thexylchloroborane is compared with other similar compounds such as thexylbromoborane and thexyliodoborane. These compounds also undergo hydroboration and reduction reactions but differ in their selectivity and reactivity. Thexylbromoborane is a milder and more selective reducing agent compared to this compound . Thexyliodoborane achieves higher stereoselectivity in reduction reactions .
Similar compounds include:
- Thexylbromoborane
- Thexyliodoborane
- Triisopropylborohydride
Properties
CAS No. |
75030-54-5 |
|---|---|
Molecular Formula |
C6H13BCl |
Molecular Weight |
131.43 g/mol |
InChI |
InChI=1S/C6H13BCl/c1-5(2)6(3,4)7-8/h5H,1-4H3 |
InChI Key |
VXHAISUCODIVAX-UHFFFAOYSA-N |
Canonical SMILES |
[B](C(C)(C)C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)

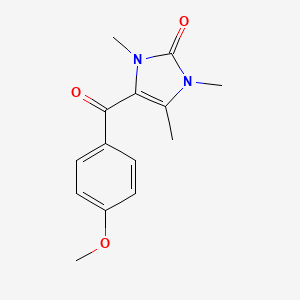
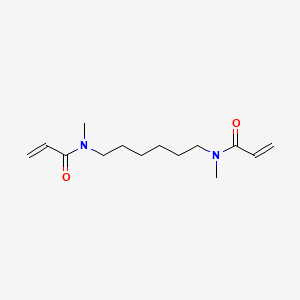
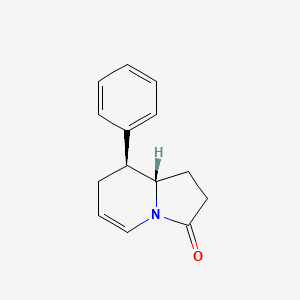
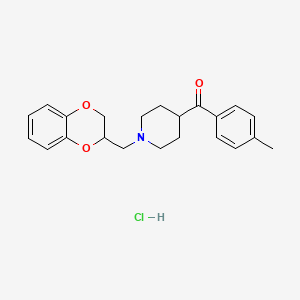
![(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid](/img/structure/B14441912.png)
![Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride](/img/structure/B14441914.png)
